molecular formula C14H15Cl2N3O2 B4954412 2-(2-cyclohexylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide

2-(2-cyclohexylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide

Cat. No.: B4954412
M. Wt: 328.2 g/mol
InChI Key: PPKXRIQACQPIRQ-UHFFFAOYSA-N
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Description

2-(2-cyclohexylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide, also known as CDDO, is a synthetic triterpenoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CDDO is a potent anti-inflammatory and antioxidant agent that has shown promising results in various preclinical studies.

Mechanism of Action

2-(2-cyclohexylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide exerts its therapeutic effects through multiple mechanisms of action. This compound activates the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes, leading to the reduction of oxidative stress and inflammation. This compound also activates the PPARγ pathway, which regulates glucose and lipid metabolism, leading to the improvement of insulin sensitivity and lipid profiles. This compound further inhibits the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines, leading to the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound improves glucose and lipid metabolism, reduces oxidative stress and inflammation, and inhibits cancer cell proliferation and angiogenesis. This compound also protects against neurodegenerative disorders by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

2-(2-cyclohexylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound is also easily synthesized in large quantities, making it suitable for large-scale experiments. However, this compound has some limitations, including its high cost and potential toxicity at high doses.

Future Directions

2-(2-cyclohexylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has shown significant promise in preclinical studies, and future research should focus on its clinical applications. Further studies are needed to determine the optimal dosage and administration route of this compound in humans. Future research should also investigate the potential of this compound in combination with other anti-cancer agents or anti-inflammatory agents. Additionally, further studies are needed to determine the potential of this compound in the treatment of neurodegenerative disorders.

Synthesis Methods

2-(2-cyclohexylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is synthesized from 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (this compound acid) through a series of chemical reactions. The synthesis process involves the reduction of the cyano group to a hydrazine group, followed by the reaction of the hydrazine group with 3,4-dichlorophenyl isocyanate to form the final product, this compound. The synthesis process has been optimized to yield a high purity product with a good yield.

Scientific Research Applications

2-(2-cyclohexylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has shown promising results in preclinical studies as an anti-cancer agent by inhibiting cell proliferation, inducing apoptosis, and suppressing angiogenesis. This compound has also demonstrated potent anti-inflammatory and antioxidant properties by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.

Properties

IUPAC Name

N'-(cyclohexylideneamino)-N-(3,4-dichlorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O2/c15-11-7-6-10(8-12(11)16)17-13(20)14(21)19-18-9-4-2-1-3-5-9/h6-8H,1-5H2,(H,17,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKXRIQACQPIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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